2-[4,7,10-Tris(cyanomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetonitrile
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Overview
Description
2-[4,7,10-Tris(cyanomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetonitrile is a complex organic compound characterized by its unique structure, which includes multiple cyanomethyl groups attached to a tetrazacyclododecane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4,7,10-Tris(cyanomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetonitrile typically involves the cyanoacetylation of amines. This process can be carried out using various methods, including the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Common methods include:
Neat Methods: Stirring without solvent at room temperature.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired application and the availability of raw materials.
Chemical Reactions Analysis
Types of Reactions
2-[4,7,10-Tris(cyanomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of the cyanomethyl groups to other functional groups.
Reduction: Reduction of the nitrile groups to amines.
Substitution: Replacement of the cyanomethyl groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions can vary, but typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
2-[4,7,10-Tris(cyanomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 2-[4,7,10-Tris(cyanomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions, which can influence various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(cyanomethyl)-1,3,5-triazinane-2,4,6-trione: Another compound with multiple cyanomethyl groups, used in similar applications.
Tris(5-tetrazolylmethyl)-isocyanurate: Known for its use as a blowing agent for thermoplastic resins.
Uniqueness
2-[4,7,10-Tris(cyanomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetonitrile is unique due to its specific structure, which provides distinct chemical and physical properties. Its ability to form stable complexes with metal ions sets it apart from other similar compounds, making it valuable for specific applications in research and industry.
Properties
CAS No. |
144003-26-9 |
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Molecular Formula |
C16H24N8 |
Molecular Weight |
328.42 g/mol |
IUPAC Name |
2-[4,7,10-tris(cyanomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetonitrile |
InChI |
InChI=1S/C16H24N8/c17-1-5-21-9-11-22(6-2-18)13-15-24(8-4-20)16-14-23(7-3-19)12-10-21/h5-16H2 |
InChI Key |
GCADYWACTRNALY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC#N)CC#N)CC#N)CC#N |
Origin of Product |
United States |
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